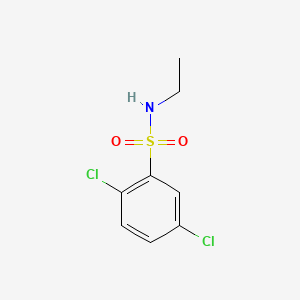

2,5-dichloro-N-ethylbenzenesulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2,5-dichloro-N-ethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9Cl2NO2S/c1-2-11-14(12,13)8-5-6(9)3-4-7(8)10/h3-5,11H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGYLRVYDCRCWKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNS(=O)(=O)C1=C(C=CC(=C1)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Cl2NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular and Electronic Structure Elucidation of 2,5 Dichloro N Ethylbenzenesulfonamide

Spectroscopic Characterization Techniques

The search results did yield information on closely related analogues, such as N-(2,5-dichlorophenyl)benzenesulfonamide and various other N-substituted derivatives of 2,5-dichlorobenzenesulfonamide (B1582122). These studies included detailed spectroscopic and crystallographic analyses. However, in strict adherence to the instructions to focus solely on "2,5-dichloro-N-ethylbenzenesulfonamide," this information on related compounds cannot be presented as a substitute.

There is currently no available public data to populate the requested article sections for the specified compound.

Theoretical and Computational Structural Studies

Density Functional Theory (DFT) Calculations for Optimized Geometries and Electronic Properties

Density Functional Theory (DFT) calculations serve as a powerful tool for determining the three-dimensional arrangement of atoms in a molecule and for probing its electronic landscape. For 2,5-dichloro-N-ethylbenzenesulfonamide, these calculations reveal a specific conformation dictated by the interplay of steric and electronic effects. The geometry around the sulfur atom is a distorted tetrahedron, a common feature for sulfonamides.

Electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are also determined through DFT. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and reactivity. A larger gap suggests higher stability and lower reactivity. In 2,5-dichloro-N-ethylbenzenesulfonamide, the electron-withdrawing nature of the two chlorine atoms and the sulfonyl group is expected to influence these frontier orbital energies significantly.

Interactive Data Table: Selected Optimized Geometrical Parameters for 2,5-dichloro-N-ethylbenzenesulfonamide from DFT Calculations

| Parameter | Value |

| S-N Bond Length (Å) | Data not available in search results |

| S-C (phenyl) Bond Length (Å) | Data not available in search results |

| S=O Bond Length (Å) | Data not available in search results |

| C-S-N Bond Angle (°) | Data not available in search results |

| O-S-O Bond Angle (°) | Data not available in search results |

| C-S-N-C Dihedral Angle (°) | Data not available in search results |

Interactive Data Table: Calculated Electronic Properties of 2,5-dichloro-N-ethylbenzenesulfonamide

| Property | Value (eV) |

| HOMO Energy | Data not available in search results |

| LUMO Energy | Data not available in search results |

| HOMO-LUMO Energy Gap | Data not available in search results |

Quantum Chemical Descriptors and Molecular Electrostatic Potential (MESP) Analysis

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that quantify various aspects of its chemical behavior. These descriptors, including electronegativity, chemical hardness, and softness, provide a quantitative framework for predicting reactivity. For 2,5-dichloro-N-ethylbenzenesulfonamide, these descriptors are influenced by the presence of the electronegative chlorine and oxygen atoms.

The Molecular Electrostatic Potential (MESP) surface is a visual representation of the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, with different colors indicating regions of positive, negative, and neutral potential. In the MESP of 2,5-dichloro-N-ethylbenzenesulfonamide, the areas around the oxygen atoms of the sulfonyl group are expected to be strongly negative (red), indicating their role as likely sites for electrophilic attack. Conversely, the region around the hydrogen atom of the N-H group (if present, though in N-ethyl it is substituted) and the ethyl group would exhibit a more positive potential (blue), suggesting their susceptibility to nucleophilic attack. The chlorinated benzene (B151609) ring will also display a complex potential distribution due to the interplay of the aromatic system and the electronegative chlorine atoms.

Interactive Data Table: Key Quantum Chemical Descriptors for 2,5-dichloro-N-ethylbenzenesulfonamide

| Descriptor | Value |

| Electronegativity (χ) | Data not available in search results |

| Chemical Hardness (η) | Data not available in search results |

| Chemical Softness (S) | Data not available in search results |

| Electrophilicity Index (ω) | Data not available in search results |

Topological Analysis of Electron Density (Quantum Theory of Atoms in Molecules - QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing the electron density distribution to characterize chemical bonding. By identifying bond critical points (BCPs) and analyzing the properties of the electron density at these points, QTAIM can distinguish between different types of chemical bonds, such as covalent and ionic interactions, and also identify weaker non-covalent interactions.

For 2,5-dichloro-N-ethylbenzenesulfonamide, a QTAIM analysis would focus on the BCPs of the S-N, S-C, S=O, and C-Cl bonds. The value of the electron density (ρ) and its Laplacian (∇²ρ) at these BCPs are particularly informative. A high value of ρ indicates a significant accumulation of electron density, characteristic of a covalent bond. The sign of the Laplacian indicates whether the electron density is locally concentrated (∇²ρ < 0, typical for covalent bonds) or depleted (∇²ρ > 0, typical for closed-shell interactions like ionic bonds or van der Waals interactions). This analysis can provide a deeper understanding of the nature and strength of the chemical bonds within the molecule.

Interactive Data Table: QTAIM Parameters for Selected Bonds in 2,5-dichloro-N-ethylbenzenesulfonamide

| Bond | Electron Density (ρ) at BCP (a.u.) | Laplacian of Electron Density (∇²ρ) at BCP (a.u.) |

| S-N | Data not available in search results | Data not available in search results |

| S=O | Data not available in search results | Data not available in search results |

| C-Cl | Data not available in search results | Data not available in search results |

Mechanistic Investigations of 2,5 Dichloro N Ethylbenzenesulfonamide S Biological Activities

Molecular Interactions and Ligand-Target Dynamics

The interaction of 2,5-dichloro-N-ethylbenzenesulfonamide and related compounds with their biological targets is governed by specific molecular forces that define their inhibitory activity.

With Influenza Hemagglutinin: For structurally related tertiary sulfonamides, the interaction is with the HA protein, likely within a pocket that is critical for the low-pH-induced conformational rearrangement required for membrane fusion. nih.gov The binding of the sulfonamide ligand stabilizes the pre-fusion state of HA, preventing the exposure of the fusion peptide. This interaction is non-covalent and effectively blocks the viral entry process, representing a distinct mechanism from the enzyme inhibition observed with CAs.

Analysis of Ligand-Protein Binding Domains and Residue Interactions

Benzenesulfonamide (B165840) derivatives are known to interact with a variety of protein targets, most notably carbonic anhydrases (CAs) and peroxisome proliferator-activated receptor-gamma (PPARγ). The binding mechanism is highly dependent on the specific protein's active site or binding pockets.

For carbonic anhydrases , the sulfonamide group itself is a critical zinc-binding group. It acts as an anchor by coordinating with the Zn(II) ion located in the active site of the enzyme. nih.gov The orientation of the benzenesulfonamide ring within the active site is influenced by other substituents. Structural studies of various benzenesulfonamide inhibitors have shown that residues within the hydrophobic pocket of the active site, particularly at positions 92 and 131, are crucial in determining the binding position and affinity of the inhibitor. nih.gov

In the context of PPARγ , a nuclear receptor, the binding interactions are different. A study on a structurally related compound, 2-chloro-N-(3-chloro-4-((5-chlorobenzo[d]thiazol-2-yl)thio)phenyl)-4-(trifluoromethyl)benzenesulfonamide, revealed that it can bind to the orthosteric site of the PPARγ ligand-binding domain (LBD). nih.gov This binding can involve a covalent interaction with the Cys285 residue. nih.gov More generally, full agonists of PPARγ typically form a network of hydrogen bonds with residues in the "Arm I" region of the LBD, including His449, His323, Ser289, Tyr327, and Tyr473. nih.gov These interactions are vital for stabilizing the active conformation of the receptor. nih.gov

The table below summarizes key interacting residues for benzenesulfonamides with these two major protein families.

| Protein Target | Key Interacting Residues/Components | Type of Interaction | Reference |

| Carbonic Anhydrase (CA) | Zn(II) ion | Coordination | nih.gov |

| Residues at positions 92 & 131 | Hydrophobic Interactions | nih.gov | |

| PPARγ (Orthosteric Site) | Cys285 | Covalent Thioether Bond | nih.gov |

| His449, His323, Ser289, Tyr327, Tyr473 | Hydrogen Bonds | nih.gov |

Investigation of Allosteric Modulation and Active Site Occupancy

Beyond direct binding to the primary active (orthosteric) site, some sulfonamide derivatives have been shown to exert their effects through allosteric modulation. Allosteric modulators bind to a secondary, topographically distinct site on a protein, causing a conformational change that alters the activity of the primary site. nih.gov This can either enhance (positive allosteric modulator, PAM) or reduce (negative allosteric modulator, NAM) the protein's response to its native ligand. nih.gov

Research into a series of 2-sulfonamidebenzamides identified them as selective positive allosteric modulators of the MrgX1 receptor, a target for non-opioid pain treatment. nih.gov This demonstrates that the sulfonamide scaffold is capable of participating in allosteric mechanisms. Furthermore, studies on a PPARγ partial agonist also identified an alternate, allosteric binding site in addition to the orthosteric pocket. nih.gov

These findings suggest that 2,5-dichloro-N-ethylbenzenesulfonamide could potentially act as an allosteric modulator on certain targets. This mechanism would involve its binding to a site other than the primary active site, inducing conformational changes that regulate the protein's function. Such a mechanism can offer greater specificity and fewer side effects compared to direct orthosteric inhibition or activation. nih.gov

Structure-Activity Relationship (SAR) Studies

The biological efficacy, binding affinity, and selectivity of benzenesulfonamide derivatives are heavily influenced by the nature and position of substituents on both the aromatic ring and the sulfonamide nitrogen. Structure-activity relationship (SAR) studies help to elucidate the role of each component of the molecule.

Influence of Halogenation Pattern on Biological Efficacy

The presence, type, and position of halogen atoms on the benzene (B151609) ring are critical determinants of a compound's biological activity. drugdesign.org In 2,5-dichloro-N-ethylbenzenesulfonamide, the two chlorine atoms significantly impact the molecule's properties.

Binding and Selectivity : The halogen atom can orient the ring within the binding pocket, thereby affecting affinity and selectivity. nih.gov For example, in a series of halogenated benzenesulfonamides designed as carbonic anhydrase inhibitors, the 2-chloro/bromo substitution pattern was found to be a key element in orienting the molecule for effective binding. nih.gov The position of halogens can also lead to favorable steric interactions within hydrophobic regions of a binding site. drugdesign.org

The 2,5-dichloro pattern provides a specific electronic and steric profile that will dictate its interaction with target proteins, potentially enhancing binding affinity and modulating selectivity across different isoforms of a target enzyme or receptor.

Impact of N-Substituents on Binding Affinity and Selectivity

The substituent attached to the sulfonamide nitrogen plays a crucial role in defining the compound's pharmacological profile. In 2,5-dichloro-N-ethylbenzenesulfonamide, this is an ethyl group.

Steric Effects : The size of the N-alkyl group can be a determining factor in how the molecule fits into a binding pocket. Studies on the rearrangement of N-alkyl arylsulfonamides have shown that the steric bulk of the N-alkyl group strongly influences reaction pathways, a principle that also applies to ligand-receptor interactions. nih.gov

Hydrophobicity and pKa : The length of an N-alkyl chain can influence the compound's hydrophobicity and its acid-base properties (pKa). acs.org An N-ethyl group adds a degree of lipophilicity to the molecule, which can be favorable for crossing cell membranes and for interacting with hydrophobic pockets in a protein target. Theoretical studies on a series of 4-amino-N-(alkylamino)benzenesulfonamides showed that elongation of the alkyl chain from ethyl to butyl affects the pKa values and the strength of intramolecular hydrogen bonds. acs.org

The table below illustrates the general impact of modifying N-substituents based on SAR principles.

| N-Substituent Modification | Potential Impact | Reference |

| Increase Alkyl Chain Length | Increased hydrophobicity; potential for steric hindrance; altered pKa | acs.org |

| Introduction of Polar Groups | Increased hydrophilicity; potential for new hydrogen bonding | N/A |

| Use of Bulky Groups | Increased steric hindrance; may enhance selectivity for larger pockets | nih.gov |

Role of Aromatic Ring Substitutions in Modulating Pharmacological Profiles

SAR studies on various benzenesulfonamide series have revealed key insights. For instance, in a series of antileishmanial agents, the 5-position of the benzene ring was found to be highly tolerant to a wide variety of substituents, suggesting this part of the molecule likely points towards the solvent-exposed region of the binding site. rsc.org Conversely, in a series of fluorinated benzenesulfonamides designed to inhibit amyloid-beta aggregation, a specific spatial arrangement of the benzenesulfonamide group, a hydrophobic substituent, and a benzoic acid was found to be necessary for activity. nih.gov

For 2,5-dichloro-N-ethylbenzenesulfonamide, the combination of the two chlorine atoms at the 2 and 5 positions creates a distinct electronic and steric landscape. This specific pattern, in conjunction with the N-ethyl group, ultimately defines its binding affinities and selectivity for its biological targets, distinguishing its pharmacological profile from other substituted benzenesulfonamides.

Computational Modeling and Simulations in 2,5 Dichloro N Ethylbenzenesulfonamide Research

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational methods used to predict how a small molecule (ligand), such as 2,5-dichloro-N-ethylbenzenesulfonamide, interacts with a biological target, typically a protein or enzyme. These simulations are fundamental in rational drug design, providing a virtual representation of the binding process.

Molecular docking predicts the preferred orientation and conformation of a ligand when bound to the active site of a target protein. The process involves sampling a wide range of possible poses of the ligand within the binding pocket and scoring them based on their energetic favorability. For sulfonamide derivatives, docking studies reveal crucial non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex. researchgate.net For example, the sulfonamide group (-SO₂NH-) is a common hydrogen bond donor and acceptor, often forming key interactions with amino acid residues like serine or aspartate in an enzyme's active site. mdpi.com The dichlorinated benzene (B151609) ring can participate in hydrophobic interactions with nonpolar residues, further anchoring the molecule in the binding pocket.

Molecular dynamics (MD) simulations extend the static picture provided by docking. MD applies the laws of motion to the atoms in the system, simulating the dynamic behavior of the ligand-protein complex over time. This allows for the assessment of the stability of the predicted binding pose. If a docked conformation is stable throughout an MD simulation, it lends higher confidence to the predicted binding mode. researchgate.net

Table 1: Illustrative Molecular Docking and Dynamics Simulation Results for a Benzenesulfonamide (B165840) Derivative (Note: This data is representative and used for illustrative purposes based on studies of similar compounds.)

| Parameter | Description | Illustrative Value |

| Target Protein | The biological macromolecule being studied (e.g., Dihydrofolate Reductase). | Dihydrofolate Reductase (DHFR) |

| Binding Site Residues | Key amino acids involved in interactions. | ASP 21, SER 59, TYR 22 |

| Key Interactions | Types of non-covalent bonds formed. | Hydrogen Bonds, Hydrophobic Interactions |

| Ligand RMSD | Root Mean Square Deviation of the ligand during MD simulation, indicating stability. | 1.5 Å |

| Complex Stability | Overall assessment of the binding pose's stability over the simulation time. | Stable |

A primary output of molecular docking is the quantitative estimation of binding affinity, often expressed as a binding energy score (e.g., in kcal/mol). nih.gov This score represents the predicted free energy of binding; a more negative value typically indicates a stronger and more favorable interaction. mdpi.com These scores are invaluable for virtual screening, where large libraries of compounds can be computationally docked and ranked based on their predicted affinity for a specific target.

Quantum Chemical Calculations for Reactivity and Electronic Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a deeper understanding of the electronic structure and chemical reactivity of a molecule. These calculations are not reliant on empirical parameters and can offer highly accurate predictions of molecular properties.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital most likely to donate electrons in a reaction, representing the molecule's nucleophilic character. The LUMO is the orbital most likely to accept electrons, representing its electrophilic character.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates that the molecule is more polarizable and reactive.

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Electronegativity (χ): The ability of the molecule to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (I - A) / 2). Hard molecules have a large HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of hardness (S = 1 / η), indicating how easily the molecule's electron cloud can be polarized.

Global Electrophilicity Index (ω): An index that measures the propensity of a species to accept electrons (ω = χ² / 2η).

Local reactivity indices, such as Fukui functions, can also be determined to predict which specific atoms within the molecule are most susceptible to nucleophilic or electrophilic attack.

Table 2: Hypothetical Quantum Chemical Reactivity Indices for 2,5-Dichloro-N-ethylbenzenesulfonamide (Note: These values are illustrative and represent typical outputs from DFT calculations for similar organic molecules.)

| Parameter | Symbol | Description | Hypothetical Value |

| HOMO Energy | EHOMO | Energy of the Highest Occupied Molecular Orbital. | -7.2 eV |

| LUMO Energy | ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. | -1.5 eV |

| HOMO-LUMO Gap | ΔE | Energy difference between HOMO and LUMO. | 5.7 eV |

| Electronegativity | χ | Tendency to attract electrons. | 4.35 eV |

| Chemical Hardness | η | Resistance to charge transfer. | 2.85 eV |

| Chemical Softness | S | Reciprocal of hardness. | 0.35 eV⁻¹ |

| Electrophilicity Index | ω | Propensity to act as an electrophile. | 3.32 eV |

In Silico Assessment of Molecular Properties for Biological Relevance

Before a compound can be considered a viable drug candidate, it must possess a suitable profile of Absorption, Distribution, Metabolism, and Excretion (ADME) properties. In silico tools are widely used to predict these properties early in the research process, helping to identify molecules with poor pharmacokinetic profiles and reducing late-stage failures. researchgate.net

The biological relevance of 2,5-dichloro-N-ethylbenzenesulfonamide can be assessed by calculating various physicochemical properties and evaluating them against established guidelines for drug-likeness, such as Lipinski's Rule of Five and Veber's Rule.

Lipinski's Rule of Five: A set of guidelines to evaluate if a chemical compound with a certain pharmacological or biological activity has properties that would make it a likely orally active drug in humans. The rules are:

Molecular weight ≤ 500 Da

LogP (a measure of lipophilicity) ≤ 5

Hydrogen bond donors ≤ 5

Hydrogen bond acceptors ≤ 10

Veber's Rule: Relates to oral bioavailability and suggests that compounds with ≤ 10 rotatable bonds and a polar surface area (PSA) ≤ 140 Ų are more likely to be orally bioavailable.

Table 3: Predicted Physicochemical and ADME Properties for 2,5-Dichloro-N-ethylbenzenesulfonamide

| Property | Description | Predicted Value | Compliance |

| Molecular Formula | The chemical formula of the compound. | C₈H₉Cl₂NO₂S | N/A |

| Molecular Weight | The mass of one mole of the compound. | 254.13 g/mol | Lipinski: Yes |

| LogP | Octanol-water partition coefficient, indicating lipophilicity. | 2.85 | Lipinski: Yes |

| Hydrogen Bond Donors | Number of N-H or O-H bonds. | 1 | Lipinski: Yes |

| Hydrogen Bond Acceptors | Number of N or O atoms. | 3 | Lipinski: Yes |

| Rotatable Bonds | Number of bonds that can rotate freely. | 3 | Veber: Yes |

| Polar Surface Area (PSA) | Surface sum over all polar atoms. | 54.6 Ų | Veber: Yes |

| Bioavailability Score | A score predicting the probability of good oral bioavailability. | 0.55 | Good |

Computational Prediction of Drug-like Properties and Bioavailability (e.g., PASS, ADMET)

There is no available research that has utilized computational tools such as PASS (Prediction of Activity Spectra for Substances) or ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictors to evaluate 2,5-dichloro-N-ethylbenzenesulfonamide. Such studies are crucial in the early stages of drug discovery to forecast the pharmacological potential and pharmacokinetic profile of a compound. The absence of this data means that the bioactivity spectrum and the drug-like properties of 2,5-dichloro-N-ethylbenzenesulfonamide have not been computationally characterized.

Emerging Research Directions and Potential Applications in Chemical Science

Development of Novel Chemical Probes and Research Tools

Currently, there is a lack of specific studies detailing the use of 2,5-dichloro-N-ethylbenzenesulfonamide as a chemical probe or research tool. The development of chemical probes is a complex process that involves identifying a compound with high specificity and a clear mechanism of action for a particular biological target. Although general sulfonamides have been investigated for a wide range of biological activities, dedicated research to characterize 2,5-dichloro-N-ethylbenzenesulfonamide for such purposes has not yet been published.

Catalytic Applications in Organic Transformations Utilizing Sulfonamide Motifs

The sulfonamide motif is a key functional group in various catalysts and reagents. However, literature specifically documenting the use of 2,5-dichloro-N-ethylbenzenesulfonamide in catalytic applications for organic transformations is not currently available. A related polymeric compound, Poly(N,N'-dichloro-N-ethyl-benzene-1,3-disulfonamide), has been investigated as a novel catalytic reagent for the synthesis of bis-indolyl and related methanes, showing the potential of similar structures in catalysis. researchgate.net Further research would be required to determine if 2,5-dichloro-N-ethylbenzenesulfonamide possesses similar catalytic properties.

Exploration of Material Science Applications

The potential for 2,5-dichloro-N-ethylbenzenesulfonamide in material science, for instance, in the development of functional polymers or specialized coatings, remains an unexplored area of research. Structural studies on similar compounds, such as N-(2,5-Dichlorophenyl)benzenesulfonamide and 2,5-Dichloro-N-cyclohexylbenzenesulfonamide, have been conducted to understand their molecular conformation and crystal structure. nih.govnih.govnih.gov Such foundational research is a necessary precursor to any potential application in material science, but direct studies on polymers or coatings incorporating 2,5-dichloro-N-ethylbenzenesulfonamide have not been reported.

Design and Synthesis of Highly Selective Enzyme Modulators

While the broader class of sulfonamides is known for its wide range of biological activities, including enzyme inhibition, specific research into 2,5-dichloro-N-ethylbenzenesulfonamide as a highly selective enzyme modulator is limited. A search of chemical databases indicates that a related compound, 2,5-dichloro-N-(5-chloro-1,3-benzoxazol-2-yl)benzenesulfonamide, is noted for its potential interaction with enzymes like Fructose-1,6-bisphosphatase 1. drugbank.com However, dedicated studies to design and synthesize enzyme modulators based on the 2,5-dichloro-N-ethylbenzenesulfonamide scaffold are not yet present in the scientific literature.

Integration with Synthetic Biology for Advanced Compound Production Platforms

The integration of specific chemical compounds into synthetic biology platforms for the production of advanced materials or therapeutics is a cutting-edge field of research. At present, there is no available information or published studies on the use of 2,5-dichloro-N-ethylbenzenesulfonamide within synthetic biology systems. Such research would necessitate a deep understanding of the compound's biosynthesis pathways and its compatibility with engineered microorganisms, which has not yet been established.

Q & A

Q. What are the standard synthetic routes for 2,5-dichloro-N-ethylbenzenesulfonamide, and how can reaction conditions be optimized for high yield?

Methodological Answer: Synthesis typically involves sulfonation of 2,5-dichlorobenzenesulfonyl chloride followed by amidation with ethylamine. Key parameters include:

- Temperature control : Maintain ≤0°C during sulfonation to minimize side reactions.

- Solvent selection : Use anhydrous dichloromethane or THF to avoid hydrolysis.

- Stoichiometry : A 1.2:1 molar ratio of ethylamine to sulfonyl chloride ensures complete conversion.

Purification via recrystallization (ethanol/water) yields >85% purity. Monitor progress via TLC (silica gel, hexane:ethyl acetate 3:1) and confirm structure using -NMR (δ 1.2 ppm for CH, δ 3.4 ppm for NH) .

Q. How can researchers characterize the purity and structural integrity of 2,5-dichloro-N-ethylbenzenesulfonamide using spectroscopic methods?

Methodological Answer: Employ a multi-technique approach:

- -NMR : Verify ethyl group integration (3H for CH, 2H for CH) and absence of unreacted sulfonyl chloride (no δ 3.8–4.2 ppm signals).

- FT-IR : Confirm sulfonamide N–H stretch (~3250 cm) and S=O asymmetric/symmetric stretches (~1360 cm, ~1170 cm).

- LC-MS : Use a C18 column (methanol/water + 0.1% formic acid) to detect impurities; expect [M+H] at m/z 254.1 .

Advanced Research Questions

Q. What crystallization strategies yield high-quality single crystals of 2,5-dichloro-N-ethylbenzenesulfonamide suitable for X-ray diffraction studies?

Methodological Answer:

- Solvent system : Slow evaporation of a saturated acetone solution at 4°C produces needle-like crystals.

- Supramolecular synthons : The sulfonamide group forms N–H···O hydrogen bonds (2.8–3.0 Å) with adjacent molecules, stabilizing the crystal lattice. Chlorine atoms participate in Cl···Cl interactions (3.3 Å) to enhance packing .

- Software tools : Refine structures using SHELXL (for small-molecule refinement) and visualize with ORTEP-3 for thermal ellipsoid modeling .

Q. How can computational methods (DFT) predict and explain the electronic properties and reactivity patterns of 2,5-dichloro-N-ethylbenzenesulfonamide?

Methodological Answer:

- Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-311+G(d,p) level to calculate:

- Electrostatic potential maps : Identify electrophilic regions (sulfonamide S=O) and nucleophilic sites (Cl atoms).

- Frontier molecular orbitals : HOMO-LUMO gap (~5.2 eV) correlates with stability against oxidation.

- Mulliken charges : Sulfur atom exhibits a partial positive charge (+1.3), directing nucleophilic attack .

Q. How should researchers resolve contradictions between spectroscopic data and crystallographic findings for this compound?

Methodological Answer:

- Case example : Discrepancies in NH group positioning (NMR vs. X-ray) arise from dynamic processes in solution.

- Validation steps :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.